1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one features a hybrid structure combining a 4-methylpiperidine moiety linked via an ethanone bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c1-13-2-4-25(5-3-13)16(26)11-23-6-8-24(9-7-23)15-10-14(17(18,19)20)21-12-22-15/h10,12-13H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGHOFSDONQJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Piperazine/Piperidine Modifications
- Compound MK36 (1-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Replaces the pyrimidine ring with a thiophene and uses a butanone linker instead of ethanone. The absence of a trifluoromethyl group reduces metabolic stability but improves solubility due to decreased lipophilicity .
- Compound MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) :
Heterocyclic Ring Substitutions
- Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :
Linker Modifications
Key Physicochemical and Pharmacological Properties
*Predicted using Molinspiration software.
Research Findings and Trends
- Trifluoromethyl Impact : The CF₃ group in the target compound enhances metabolic stability compared to methyl or chloro analogs (e.g., MK36 vs. MK45), as observed in microsomal assays .
- Pyrimidine vs. Thiophene : Pyrimidine-containing analogs exhibit superior kinase inhibition due to stronger π-π interactions, whereas thiophene derivatives prioritize solubility .
- Linker Length: Shorter linkers (e.g., ethanone in the target compound) improve rigidity and target selectivity compared to flexible butanone/pentanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
